

# Application Notes and Protocols for Catalytic Enantioselective Aziridination of Olefins

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## Compound of Interest

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This document provides detailed application notes and experimental protocols for the catalytic enantioselective aziridination of olefins, a fundamental transformation in modern synthetic chemistry for the preparation of chiral aziridines. Chiral aziridines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules due to their versatile reactivity.<sup>[1][2][3]</sup> This guide covers prominent catalytic systems, including copper, rhodium, and organocatalyzed methods, offering a comparative overview of their performance and detailed procedural instructions.

## Introduction to Enantioselective Aziridination

The catalytic asymmetric aziridination of olefins involves the transfer of a nitrene or nitrenoid species to an alkene, creating a three-membered nitrogen-containing heterocycle.<sup>[4]</sup> The development of chiral catalysts has enabled the stereoselective synthesis of aziridines, providing access to enantiomerically enriched compounds.<sup>[2][5]</sup> Key to the success of these reactions is the choice of the catalyst, the nitrogen source, and the reaction conditions, which collectively dictate the efficiency and enantioselectivity of the transformation.

Commonly employed nitrogen sources include sulfonyliminoiodinanes (e.g.,  $\text{PhI=NTs}$ ), sulfamate esters, and various azides.<sup>[1][4][6]</sup> The catalysts are typically transition metal complexes with chiral ligands or, alternatively, metal-free organocatalysts.<sup>[7][8]</sup>

## Catalytic Systems and Data Presentation

The following tables summarize the performance of various catalytic systems for the enantioselective aziridination of different olefin substrates.

### Copper-Catalyzed Aziridination

Copper complexes, particularly with bis(oxazoline) (box) and diimine ligands, are widely used for enantioselective aziridination.<sup>[3][4]</sup> These systems are often effective for activated olefins, such as styrenes and cinnamate esters.<sup>[1][3]</sup>

Table 1: Copper-Catalyzed Enantioselective Aziridination of Olefins

Entry	Olefin Substrate	Catalyst System	N-Source	Solvent	Yield (%)	ee (%)	Reference
1	Methyl Cinnamate	CuOTf / Bis(oxazoline)	PhI=NTs	Benzene	63	94	[1]
2	Ethyl Cinnamate	CuOTf / Bis(oxazoline)	PhI=NTs	Benzene	60	97	[1][3]
3	trans- $\beta$ -Methylstyrene	CuOTf / Bis(oxazoline)	PhI=NTs	Benzene	-	70	[1]
4	Styrene	CuOTf / Bis(oxazoline)	PhI=NTs	Benzene	-	63	[1]
5	Styrene	Cu(I) / Chiral Diimine	PhI=NTs	CH <sub>2</sub> Cl <sub>2</sub>	-	66	[1][3]
6	6-cyano-2,2-dimethylchromene	Cu(I) / Chiral Diimine	PhI=NTs	CH <sub>2</sub> Cl <sub>2</sub>	-	>98	[1][3]

## Rhodium-Catalyzed Aziridination

Rhodium catalysts, especially dirhodium(II) complexes, are highly effective for the aziridination of a broad range of olefins, including unactivated alkenes.[2][4][8] These catalysts often utilize sulfamate esters as the nitrogen source in the presence of an oxidant.[4][9]

Table 2: Rhodium-Catalyzed Enantioselective Aziridination of Olefins

Entry	Olefin Substrate	Catalyst System	N-Source	Oxidant	Yield (%)	ee (%)	Reference
1	Styrene	Rh <sub>2</sub> (tfacacm) <sub>4</sub>	H <sub>2</sub> NSO <sub>3</sub> CH <sub>2</sub> CCl <sub>3</sub>	PhI(OAc) <sub>2</sub>	85	-	[9]
2	trans-β-Methylstyrene	Rh <sub>2</sub> (tfacacm) <sub>4</sub>	H <sub>2</sub> NSO <sub>3</sub> CH <sub>2</sub> CCl <sub>3</sub>	PhI(OAc) <sub>2</sub>	88	-	[9]
3	cis-β-Methylstyrene	Rh <sub>2</sub> (tfacacm) <sub>4</sub>	H <sub>2</sub> NSO <sub>3</sub> CH <sub>2</sub> CCl <sub>3</sub>	PhI(OAc) <sub>2</sub>	75	-	[9]
4	1-Octene	Planar Chiral Rh(III) Indenyl	Hydroxyl amine	-	88	96:4 e.r.	[2]
5	Allyl Cyclohexane	Planar Chiral Rh(III) Indenyl	Hydroxyl amine	-	81	95:5 e.r.	[2]
6	Vinyl Cyclohexane	Planar Chiral Rh(III) Indenyl	Hydroxyl amine	-	14	91:9 e.r.	[2]

## Organocatalytic Aziridination

Organocatalysis provides a metal-free alternative for enantioselective aziridination.[7] These methods often involve the use of chiral amines or phosphoric acids to catalyze the reaction between imines and a suitable carbon source or the aziridination of α,β-unsaturated ketones.[7]

Table 3: Organocatalytic Enantioselective Aziridination

Entry	Substrate	Catalyst System	Reagents	Yield (%)	ee (%)	Reference
1	N-Tosyl Imine	Chiral Tertiary Amine	Phenacyl Bromide	High	High	[7]
2	$\alpha,\beta$ -Unsaturated Ketone	Cinchona Alkaloid Derivative	Nitrogen Source	High	High	[7]
3	Imine	Chiral Phosphoric Acid (TRIP)	Ethyl Diazoacetate	High	High	[7]
4	Aldehyde	(2R,5R)-2,5-Diphenylpyrrolidine	NCS, Primary Amine	50-73 (overall)	88-94	[10]

## Experimental Protocols

The following are detailed protocols for representative catalytic enantioselective aziridination reactions.

### Protocol 1: Copper-Catalyzed Aziridination of Cinnamate Esters with a Bis(oxazoline) Ligand

This protocol is adapted from the work of Evans and coworkers and is effective for electron-deficient olefins.[1][3]

Materials:

- Copper(I) trifluoromethanesulfonate benzene complex ( $\text{CuOTf} \cdot 0.5\text{C}_6\text{H}_6$ )
- Chiral bis(oxazoline) ligand
- Cinnamate ester (substrate)

- [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs)
- Anhydrous benzene
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer

#### Procedure:

- In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral bis(oxazoline) ligand (0.06 mmol) in anhydrous benzene (5 mL).
- Add CuOTf·0.5C<sub>6</sub>H<sub>6</sub> (0.05 mmol) to the solution and stir for 1 hour at room temperature to form the catalyst complex.
- Add the cinnamate ester (1.0 mmol) to the reaction mixture.
- In a separate flask, dissolve PhI=NTs (1.1 mmol) in anhydrous benzene (5 mL).
- Slowly add the PhI=NTs solution to the reaction mixture via syringe over a period of 1 hour.
- Stir the reaction at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aziridine.
- Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

## Protocol 2: Rhodium-Catalyzed Aziridination of Unactivated Olefins

This protocol is based on the methodology for the aziridination of unactivated terminal alkenes using a planar chiral rhodium(III) indenyl catalyst.<sup>[2][8]</sup>

#### Materials:

- Planar chiral Rh(III) indenyl catalyst (2.5 mol%)
- Unactivated terminal alkene (1.0 equiv)
- Hydroxylamine derivative (e.g., O-(2,4-dinitrophenyl)hydroxylamine) (1.2 equiv)
- Silver hexafluoroantimonate ( $\text{AgSbF}_6$ ) (10 mol%)
- Anhydrous 1,2-dichloroethane (DCE)
- Schlenk tube
- Magnetic stirrer

#### Procedure:

- To a dry Schlenk tube under an inert atmosphere, add the planar chiral Rh(III) indenyl catalyst (0.025 mmol), the unactivated alkene (1.0 mmol), and  $\text{AgSbF}_6$  (0.1 mmol).
- Add anhydrous DCE (2.0 mL) to the tube.
- Add the hydroxylamine derivative (1.2 mmol) to the reaction mixture.
- Stir the reaction at the optimized temperature (e.g., room temperature or slightly elevated) for the specified time (typically 12-24 hours), monitoring by TLC or Gas Chromatography (GC).
- Once the reaction is complete, concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the desired aziridine.
- Analyze the enantiomeric ratio by chiral HPLC or GC.

## Protocol 3: Organocatalytic Aziridination via $\alpha$ -Chlorination of Aldehydes

This protocol describes a three-step, one-pot synthesis of N-alkyl terminal aziridines.<sup>[10]</sup>

#### Materials:

- Aldehyde (1.0 equiv)
- (2R,5R)-2,5-Diphenylpyrrolidine (0.1 equiv)
- N-Chlorosuccinimide (NCS) (1.3 equiv)
- Primary amine (1.5 equiv)
- Sodium borohydride (NaBH<sub>4</sub>) (2.0 equiv)
- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Methanol (MeOH)
- Round-bottom flask
- Magnetic stirrer

#### Procedure:

- $\alpha$ -Chlorination: To a round-bottom flask, dissolve the aldehyde (1.34 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (3.8 mL) at 0 °C. Add (2R,5R)-2,5-diphenylpyrrolidine (0.13 mmol) followed by NCS (1.75 mmol). Stir at 0 °C for 12 hours.
- Reductive Amination: To the crude  $\alpha$ -chloro aldehyde solution at 0 °C, add the primary amine (2.0 mmol) and stir for 30 minutes. Then, add methanol (3.8 mL) followed by the portion-wise addition of NaBH<sub>4</sub> (2.68 mmol). Stir for an additional 2 hours at 0 °C.
- Cyclization: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with CH<sub>2</sub>Cl<sub>2</sub>. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The intramolecular S<sub>N</sub>2 displacement often proceeds upon workup or can be facilitated by gentle heating if necessary.

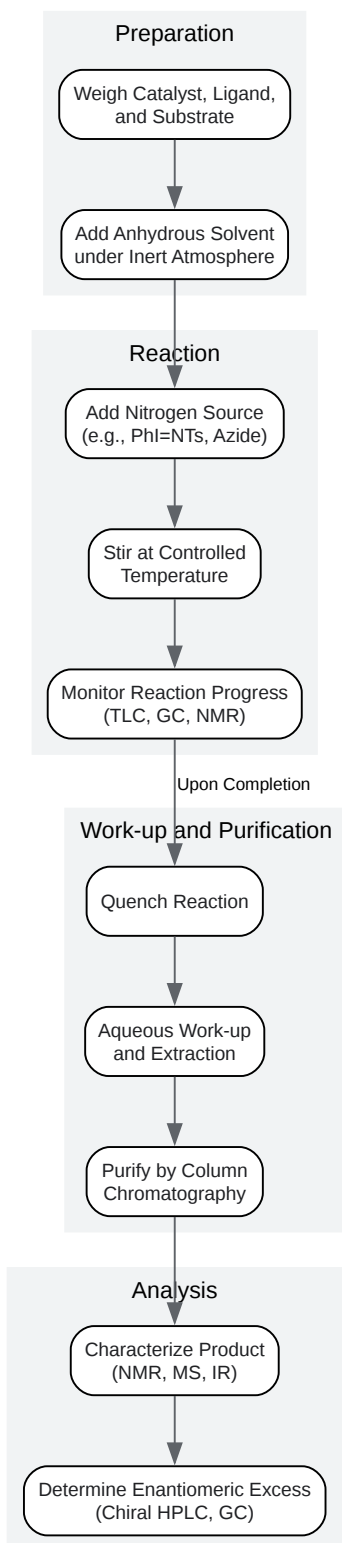


- Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-alkyl terminal aziridine.
- Determine the enantiomeric excess by chiral HPLC.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general experimental workflow for catalytic enantioselective aziridination.

## General Workflow for Catalytic Enantioselective Aziridination

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